1-Bromo-2-chloro-4-fluorobenzene
Overview
Description
1-Bromo-2-chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H3BrClF. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1-Bromo-2-chloro-4-fluorobenzene is a polyhalo substituted benzene . It primarily targets the formation of biphenyls via Suzuki coupling with 2-cyanoarylboronic esters . These biphenyls are precursors for synthesizing 6-substituted phenanthridines .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of cross-coupling reaction, where the carbon atoms of two distinct molecules are joined together. In this case, this compound reacts with 2-cyanoarylboronic esters to form biphenyls .
Biochemical Pathways
The biochemical pathway primarily involves the Suzuki coupling reaction . This reaction is a key step in the synthesis of 6-substituted phenanthridines, which are important compounds in medicinal chemistry .
Pharmacokinetics
Its molecular weight is 209443 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of biphenyls . These biphenyls serve as precursors for the synthesis of 6-substituted phenanthridines . The exact molecular and cellular effects depend on the specific phenanthridine synthesized and its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-fluorobenzene can be synthesized through the diazotization of 2-chloro-4-fluoroaniline followed by bromination. The process involves the following steps:
Diazotization: 2-chloro-4-fluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Nucleophilic Substitution: Products include substituted anilines or phenols.
Electrophilic Aromatic Substitution: Products include polyhalogenated benzenes with different substituents.
Scientific Research Applications
1-Bromo-2-chloro-4-fluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: It is employed in the development of novel drug candidates and bioactive molecules.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chloro-5-fluorobenzene
- 1-Bromo-3-chloro-4-fluorobenzene
Comparison: 1-Bromo-2-chloro-4-fluorobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it a valuable compound for targeted synthetic applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFQPBAWVJEIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369898 | |
Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110407-59-5 | |
Record name | 1-Bromo-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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